molecular formula C6H7N3O5 B186065 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 195817-91-5

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B186065
CAS No.: 195817-91-5
M. Wt: 201.14 g/mol
InChI Key: DLIPLKDEHVEUBD-UHFFFAOYSA-N
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Description

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of an imidazole derivative followed by the introduction of the ethoxy and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can produce a variety of substituted imidazoles.

Scientific Research Applications

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid
  • 2-ethoxy-4-amino-1H-imidazole-5-carboxylic acid
  • 2-ethoxy-4-nitro-1H-imidazole-5-methylcarboxylate

Uniqueness

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical properties and reactivity. Its ethoxy group provides a balance between hydrophilicity and lipophilicity, while the nitro and carboxylic acid groups offer versatile reactivity for various applications.

Properties

IUPAC Name

2-ethoxy-5-nitro-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-2-14-6-7-3(5(10)11)4(8-6)9(12)13/h2H2,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIPLKDEHVEUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442731
Record name 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195817-91-5
Record name 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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